N-benzyl-2-(2-fluoroanilino)propanamide
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Overview
Description
N-benzyl-2-(2-fluoroanilino)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a fluoroaniline moiety, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-fluoroanilino)propanamide typically involves the reaction of 2-fluoroaniline with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with propanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-fluoroanilino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
N-benzyl-2-(2-fluoroanilino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-fluoroanilino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, including alterations in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2-(2,5-dioxopyrrolidin-1-yl)butanamide: Another compound with similar structural features and biological activities.
Uniqueness
N-benzyl-2-(2-fluoroanilino)propanamide stands out due to the presence of the fluoroaniline moiety, which imparts unique chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-(2-fluoroanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12(19-15-10-6-5-9-14(15)17)16(20)18-11-13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVRLXIARLVPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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